(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
Descripción
(Z)-N-(6-Methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a benzothiazole-derived acetamide featuring a methoxy-substituted benzothiazole core and a phenoxyacetamide side chain. Its Z-configuration and methoxyethyl group at position 3 of the benzothiazole ring distinguish it from related compounds.
Propiedades
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-11-10-21-16-9-8-15(24-2)12-17(16)26-19(21)20-18(22)13-25-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNQIMNQHATBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides an overview of the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Synthesis
The molecular formula of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is with a molecular weight of 346.4 g/mol. The compound features a thiazole ring, methoxy groups, and a phenoxyacetamide moiety, which may enhance its biological activity.
Synthesis Overview:
The synthesis typically involves:
- Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
- Introduction of the Methoxyethyl Group: Alkylation with 2-methoxyethyl bromide under basic conditions.
- Formation of the Phenoxyacetamide: Reaction with phenoxyacetic acid derivatives.
Biological Activity
The biological activity of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide has been evaluated in various studies, focusing primarily on its anticancer properties.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated potent inhibitory activities against human cancer cell lines such as HepG2, A549, and SW620. The structure-activity relationship (SAR) indicates that modifications in the thiazole and methoxy groups can enhance anticancer efficacy.
Table 1: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 7e | HepG2 | 48 | Induces apoptosis |
| 7d | A431 | 20 | Cell cycle arrest |
| 7e | SKRB-3 | 1.2 | Apoptosis induction |
| 7d | SW620 | 4.3 | Inhibition of proliferation |
These findings suggest that (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide may possess similar or enhanced anticancer properties due to its unique structural features.
The proposed mechanisms by which benzothiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis: Compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Certain derivatives inhibit cell cycle progression, leading to reduced proliferation rates.
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives similar to (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide:
-
Study on Benzothiazole Derivatives:
- A series of benzothiazole compounds were synthesized and tested for their anticancer activity against multiple human cancer cell lines.
- The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating higher efficacy.
-
Mechanistic Studies:
- Flow cytometry analysis revealed that certain derivatives induced apoptosis in a dose-dependent manner in HepG2 cells, confirming their potential as anticancer agents.
Comparación Con Compuestos Similares
Table 1: Substituent Analysis of Key Benzothiazole Derivatives
| Compound Name | Benzothiazole Substituents | Acetamide Side Chain | Key Functional Groups |
|---|---|---|---|
| Target Compound | 6-methoxy, 3-(2-methoxyethyl) | 2-phenoxy | Methoxy, phenoxy |
| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) | 6-nitro | Thiadiazole-thioacetamide with phenylureido | Nitro, thiadiazole, ureido |
| N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) | 6-trifluoromethoxy | 3,4-dichlorophenyl | Trifluoromethoxy, dichlorophenyl |
| 2-((E)-4-Fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium (I8) | 3-methyl | Quinolinium-fluorostyryl | Fluorostyryl, quinolinium |
| STING Agonist (Compound 35) | 6-carbamoyl, 3-(hydroxypropoxy) | Imidazopyridine-oxazole | Carbamoyl, hydroxypropoxy, oxazole |
Key Observations:
- The target compound’s methoxy and methoxyethyl groups enhance electron-donating properties and solubility compared to electron-withdrawing groups (e.g., nitro, trifluoromethoxy) in and .
- The phenoxyacetamide side chain is distinct from thiadiazole-thio () or quinolinium-styryl () moieties, suggesting divergent binding interactions .
Physicochemical and Analytical Data Comparison
Table 4: Spectral and Physicochemical Properties
| Compound Name | Melting Point (K) | IR Peaks (cm⁻¹) | NMR Shifts (δ, ppm) |
|---|---|---|---|
| N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) | 503–504 | 3310 (N–H), 1670 (C=O) | 1.91 (s, CH₃), 7.52–7.94 (m, ArH) |
| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) | Not reported | 1649 (C=O), 1505 (N–O) | Not reported |
Key Observations:
- The target compound’s methoxy groups would likely produce distinct NMR shifts (δ 3.5–4.0 ppm for OCH₃) and IR stretches (~1250 cm⁻¹ for C–O), differing from nitro () or trichloro () analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
